N-(3-Chloro-4-fluorophenyl)acetamide
Overview
Description
“N-(3-Chloro-4-fluorophenyl)acetamide” is a chemical compound with the empirical formula C8H6Cl2FNO . It is a solid substance .
Synthesis Analysis
The synthesis of “N-(3-Chloro-4-fluorophenyl)acetamide” involves a reaction with concentrated sulfuric acid and nitric acid. The compound is added to a cold mixture of these acids, stirred at 0°C for 10 minutes, and then at room temperature for 30 minutes. The reaction mixture is then poured into ice-cold water. The resulting precipitate is collected by filtration, washed thoroughly with water, and recrystallized from acetonitrile.
Molecular Structure Analysis
The molecular weight of “N-(3-Chloro-4-fluorophenyl)acetamide” is 222.04 . The InChI key for this compound is DJPAQYXQRCWKEH-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“N-(3-Chloro-4-fluorophenyl)acetamide” is a solid substance . Its molecular weight is 222.04 , and its InChI key is DJPAQYXQRCWKEH-UHFFFAOYSA-N .
Scientific Research Applications
Potential Pesticide Applications
A study by Olszewska et al. (2008) characterized four derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including N-(3-chloro-4-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide, through X-ray powder diffraction. These compounds are identified as potential pesticides, highlighting their significance in the development of new agricultural chemicals (Olszewska, Pikus, & Tarasiuk, 2008).
Anticancer and Anti-inflammatory Activity
Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which showed significant anti-inflammatory activity. This indicates the compound's potential in the development of new pharmacological agents (Sunder & Maleraju, 2013).
Chemical Synthesis and Crystal Structure
Ping (2007) focused on the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, determining its crystal structure via X-ray diffraction. While not directly related to N-(3-Chloro-4-fluorophenyl)acetamide, this study contributes to the broader understanding of similar compounds' chemical properties and structural elucidation techniques (Ping, 2007).
Modulation of Immune Response
Wang et al. (2004) explored the modulation of the immune response to tumors by a novel synthetic compound, indicating the potential immunomodulating effects of related compounds. Such studies provide a foundation for investigating N-(3-Chloro-4-fluorophenyl)acetamide's role in immunotherapy (Wang, Ruszala-Mallon, Wallace, Citarella, Lin, & Durr, 2004).
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c1-5(12)11-6-2-3-8(10)7(9)4-6/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPHMTFVUKDBGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343343 | |
Record name | N-(3-Chloro-4-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-fluorophenyl)acetamide | |
CAS RN |
877-90-7 | |
Record name | N-(3-Chloro-4-fluorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Chloro-4-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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